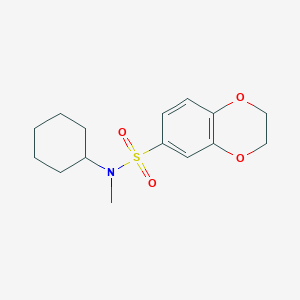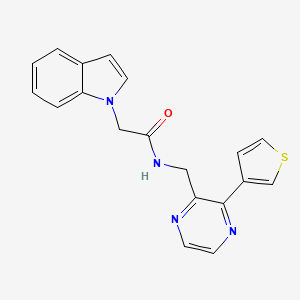![molecular formula C16H18ClN3OS B2414422 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450340-44-0](/img/structure/B2414422.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is currently under investigation for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis around the pyrazole C3 substituent identified distinct conformations, suggesting that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, potentially conferring antagonist activity. The unique spatial orientation and electrostatic character of the pyrazole C3 substituent may contribute to either neutral antagonist or inverse agonist activity (Shim et al., 2002).
Antimycobacterial Activity
Activity Against Mycobacterium Tuberculosis
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including pyrazoles substituted with 1,2,4-oxadiazole-5-ones, have been tested against Mycobacterium tuberculosis. The derivatives aimed to improve cellular permeability and expected to be biotransformed to the active species after penetrating the mycobacterial cell wall. These compounds showed activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating their potential as antimycobacterial agents (Gezginci et al., 1998).
Antitumor and Antibacterial Properties
Synthesis and Evaluation of Pyrazoles for Antitumor and Antibacterial Agents
Novel pyrazoles, such as enaminones containing pyrazolone ring photochromic functional units and derivatives like pyrazolo[3,4-b]pyridine, have been synthesized and characterized. Selected products were tested for their antibacterial and antitumor agents, demonstrating the potential of these compounds as both antibacterial and antitumor agents, underscoring the versatile therapeutic applications of pyrazoles (Hamama et al., 2012).
Computational Design and Inhibition of Protein Kinases
Rational Design and Computational Study of Pyrazole Derivatives
The computational design and study of novel pyrazole derivatives have been reported for the optimization of inhibition of protein kinases. These studies improve the understanding of candidate drugs, their properties, effects on the human body, and potential regulatory mechanisms and biochemical pathways. This approach aids in identifying promising candidates for further drug development (Singh et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to target fungal pathogens such as botrytis cinerea and alternaria alternata .
Mode of Action
It’s worth noting that similar compounds inhibit the mitochondrial respiration of fungi .
Biochemical Pathways
Related compounds have been found to interfere with the energy production in fungi by inhibiting mitochondrial respiration .
Result of Action
Similar compounds have been shown to suppress the growth or reproduction of fungi .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, humidity, and ph .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-5-10(17)7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOWXSUWGSSEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414344.png)


![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)



![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)


![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)